molecular formula C10H15N5O5 B583552 2'-Deoxyguanosine-[1-13C] Monohydrate CAS No. 478511-26-1

2'-Deoxyguanosine-[1-13C] Monohydrate

Cat. No. B583552
CAS RN: 478511-26-1
M. Wt: 286.252
InChI Key: LZSCQUCOIRGCEJ-VQKPJIEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyguanosine monohydrate, also known as dG, is a modification of the nucleoside deoxyguanosine where carbon 1 is replaced with an isotope of carbon-13 . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA .


Synthesis Analysis

An efficient synthetic method has been developed for the synthesis of 2’-deoxyguanosine from the more commercially available 2’-deoxyadenosine via late-stage C2 nitration in 48.7% total yield by a 5-step synthetic procedure .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine monohydrate is C10H15N5O5 . The structure includes a purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose .


Chemical Reactions Analysis

Deoxyguanosine (dG) is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . Deoxyguanosine is the most electron-rich of the four canonical bases and includes many nucleophilic sites which are susceptible to oxidative damage .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxyguanosine monohydrate is 285.26 g/mol . It is a white to off-white solid . It is soluble in NH4OH 1 M: 50 mg/mL, clear to very faintly turbid .

Scientific Research Applications

Nucleoside Supplement

2’-Deoxyguanosine monohydrate has been used as a nucleoside supplement in various studies. For instance, it has been used to study its effect on mitochondrial DNA copy number in deoxyguanosine kinase (dguok) mutant zebrafish .

dNTP Synthesis

This compound has been used in tissue culture medium for deoxyribonucleotide triphosphate (dNTP) synthesis . dNTPs are the building blocks of DNA and are essential for DNA replication and repair.

Stromal Cell Purification

2’-Deoxyguanosine monohydrate has been used in stromal cell purification . Stromal cells are connective tissue cells that form the supportive structure in which the functional cells of the tissue reside.

Quantification of Whole Cell dNTP

It has also been used for the quantification of whole cell dNTP . This is important in understanding the cellular mechanisms of DNA replication and repair.

Study of Oxidative Damage

Deoxyguanosine is the most electron-rich of the four canonical bases and includes many nucleophilic sites which are susceptible to oxidative damage. This makes deoxyguanosine and its oxidized derivatives useful reagents to study mechanisms of oxidative damage to nucleosides and nucleotides .

Synthesis of Anti-Cancer Drugs

2’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs . It’s used in the synthesis of anti-tumor nucleoside drugs such as 2-fluoro-2’-deoxyadenosine and 2-chloro-2’-deoxyadenosine .

Biomarker in Type 2 Diabetes

Furthermore, 2’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2’-deoxyguanosine (8-oxodG), a biomarker in type 2 diabetes .

Enzymatic Synthesis

An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis has been proposed for the efficient synthesis of 2’-Deoxyguanosine .

Mechanism of Action

Safety and Hazards

2’-Deoxyguanosine monohydrate is harmful if swallowed . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also advised to ensure adequate ventilation and avoid breathing dust .

Future Directions

As a purine nucleoside, 2’-Deoxyguanosine monohydrate has diverse biological activities. It has been used in stromal cell purification and for the quantification of whole cell dNTP (deoxyribonucleotide triphosphate) . Its future directions could involve further exploration of these biological activities and potential applications in biomedical research.

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCQUCOIRGCEJ-VQKPJIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyguanosine-[1-13C] Monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanosine-[1-13C] Monohydrate
Reactant of Route 2
Reactant of Route 2
2'-Deoxyguanosine-[1-13C] Monohydrate
Reactant of Route 3
2'-Deoxyguanosine-[1-13C] Monohydrate
Reactant of Route 4
2'-Deoxyguanosine-[1-13C] Monohydrate
Reactant of Route 5
2'-Deoxyguanosine-[1-13C] Monohydrate
Reactant of Route 6
2'-Deoxyguanosine-[1-13C] Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.